Ethyl 2-{[(1E)-3-(4-chlorophenyl)-3-oxoprop-1-EN-1-YL]amino}benzoate
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Overview
Description
Ethyl 2-{[(1E)-3-(4-chlorophenyl)-3-oxoprop-1-EN-1-YL]amino}benzoate is an organic compound with a complex structure that includes a chlorophenyl group, an oxopropenyl group, and an aminobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(1E)-3-(4-chlorophenyl)-3-oxoprop-1-EN-1-YL]amino}benzoate typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl 2-aminobenzoate in the presence of a base, followed by oxidation to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(1E)-3-(4-chlorophenyl)-3-oxoprop-1-EN-1-YL]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-{[(1E)-3-(4-chlorophenyl)-3-oxoprop-1-EN-1-YL]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(1E)-3-(4-chlorophenyl)-3-oxoprop-1-EN-1-YL]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-{[(1E)-3-(4-chlorophenyl)-3-oxoprop-1-EN-1-YL]amino}benzoate can be compared with other similar compounds, such as:
- Ethyl 2-{[(1E)-3-(4-fluorophenyl)-3-oxoprop-1-EN-1-YL]amino}benzoate
- Ethyl 2-{[(1E)-3-(4-bromophenyl)-3-oxoprop-1-EN-1-YL]amino}benzoate
These compounds share similar structures but differ in the substituents on the phenyl ring, which can influence their chemical reactivity and biological activity. The unique properties of this compound make it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 2-[[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-2-23-18(22)15-5-3-4-6-16(15)20-12-11-17(21)13-7-9-14(19)10-8-13/h3-12,20H,2H2,1H3/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPRVRLAHDLCRV-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC=CC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1N/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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